molecular formula C25H20N4O2S B13957355 Sulfanilanilide, 4'-(9-acridinylamino)- CAS No. 57164-61-1

Sulfanilanilide, 4'-(9-acridinylamino)-

Cat. No.: B13957355
CAS No.: 57164-61-1
M. Wt: 440.5 g/mol
InChI Key: VJNNPHQBMGZVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfanilanilide, 4’-(9-acridinylamino)- is a chemical compound known for its unique structure and properties It is a derivative of sulfanilanilide, where the 4’ position is substituted with a 9-acridinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfanilanilide, 4’-(9-acridinylamino)- typically involves the reaction of sulfanilanilide with 9-chloroacridine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Sulfanilanilide} + \text{9-chloroacridine} \rightarrow \text{Sulfanilanilide, 4’-(9-acridinylamino)-} ]

The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of Sulfanilanilide, 4’-(9-acridinylamino)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to meet the required standards for commercial production.

Chemical Reactions Analysis

Types of Reactions

Sulfanilanilide, 4’-(9-acridinylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Sulfanilanilide, 4’-(9-acridinylamino)- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sulfanilanilide, 4’-(9-acridinylamino)- involves its interaction with specific molecular targets and pathways. The compound is known to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The molecular targets include DNA and various enzymes involved in DNA metabolism.

Comparison with Similar Compounds

Sulfanilanilide, 4’-(9-acridinylamino)- can be compared with other similar compounds, such as:

    Sulfanilamide: A simpler sulfonamide derivative with antimicrobial properties.

    Acridine derivatives: Compounds with similar DNA intercalating properties, used in various therapeutic applications.

The uniqueness of Sulfanilanilide, 4’-(9-acridinylamino)- lies in its combined structural features of sulfanilanilide and acridine, which confer distinct chemical and biological properties.

Conclusion

Sulfanilanilide, 4’-(9-acridinylamino)- is a compound of significant interest due to its unique structure and diverse applications. Its synthesis, chemical reactions, and mechanism of action have been extensively studied, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

57164-61-1

Molecular Formula

C25H20N4O2S

Molecular Weight

440.5 g/mol

IUPAC Name

N-[4-(acridin-9-ylamino)phenyl]-4-aminobenzenesulfonamide

InChI

InChI=1S/C25H20N4O2S/c26-17-9-15-20(16-10-17)32(30,31)29-19-13-11-18(12-14-19)27-25-21-5-1-3-7-23(21)28-24-8-4-2-6-22(24)25/h1-16,29H,26H2,(H,27,28)

InChI Key

VJNNPHQBMGZVQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.